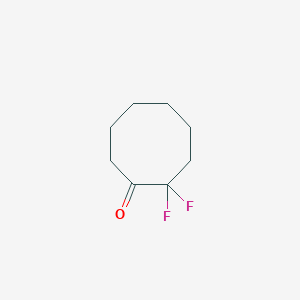

2,2-Difluorocyclooctan-1-one

Description

2,2-Difluorocyclooctan-1-one is a fluorinated cyclic ketone characterized by a cyclooctane backbone substituted with two fluorine atoms at the 2-position and a ketone group at the 1-position. Fluorinated cyclic ketones are of interest in synthetic organic chemistry and materials science due to the electron-withdrawing effects of fluorine, which can influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

2,2-difluorocyclooctan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c9-8(10)6-4-2-1-3-5-7(8)11/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXUKKIQNLZMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(=O)CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclooctan-1-one typically involves the fluorination of cyclooctanone. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclooctan-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or esters.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclooctane derivatives.

Scientific Research Applications

2,2-Difluorocyclooctan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to the unique properties imparted by the fluorine atoms.

Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclooctan-1-one is primarily influenced by the presence of the fluorine atoms and the ketone group. The fluorine atoms can affect the electronic distribution within the molecule, making it more reactive towards certain chemical reactions. The ketone group can participate in various nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related fluorinated compounds, including another fluorinated heterocycle from CymitQuimica and hydrochlorofluorocarbons (HCFCs) assessed in JACC reports. While direct analogs of 2,2-Difluorocyclooctan-1-one are absent in the provided evidence, general trends in fluorination effects and applications are discussed.

Table 1: Comparative Analysis of Fluorinated Compounds

Key Comparisons

Fluorination Patterns and Reactivity this compound: The geminal difluoro substitution at the 2-position likely enhances the ketone’s electrophilicity, making it a reactive intermediate in nucleophilic additions or cycloadditions. This contrasts with the trifluoromethyl groups in the pyrazole compound (), which impart steric bulk and metabolic stability, often leveraged in drug design . HCFC-123 (No. 306-83-2) has higher fluorine content, contributing to its lower environmental persistence compared to HCFC-141b .

HCFC-123 and HCFC-141b are historically used as refrigerants and solvents, but their phasedown under the Montreal Protocol highlights the environmental trade-offs of halogen substitution .

Synthetic and Analytical Considerations

- JACC reports emphasize rigorous production standards for HCFCs, including purity assessments via gas chromatography . For this compound, analytical methods such as NMR or HPLC may be critical for verifying fluorination patterns and purity .

Contrasts and Limitations

- Structural Differences: The cyclooctanone derivative is a medium-ring ketone, while HCFCs are small aliphatic halocarbons. This disparity limits direct comparisons of physical properties (e.g., boiling points, vapor pressures).

- Data Gaps: Specific data on this compound’s reactivity, stability, or toxicity are absent in the provided evidence. Further experimental studies are needed to benchmark it against fluorinated analogs like 2,2-difluorocyclohexanone or trifluoromethylated ketones.

Biological Activity

2,2-Difluorocyclooctan-1-one is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological profiles, making them valuable in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a cyclooctane ring with two fluorine atoms substituted at the second carbon position and a ketone functional group at the first carbon. The presence of fluorine significantly alters the electronic properties of the molecule, which can influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Fluorinated compounds often serve as inhibitors for various enzymes. The specific interactions depend on the target enzyme's active site and the compound's steric and electronic properties.

- Receptor Modulation : The compound may interact with specific receptors in the body, potentially leading to alterations in signal transduction pathways.

- Metabolic Intermediates : As a ketone, it may participate in metabolic pathways, influencing energy production and cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its biological activity:

- Absorption : The lipophilicity introduced by fluorination can enhance membrane permeability.

- Distribution : The compound's distribution within biological systems can be influenced by its size and polarity.

- Metabolism : Fluorinated compounds may undergo unique metabolic pathways compared to their non-fluorinated counterparts.

- Excretion : The rate at which the compound is cleared from the body can impact its therapeutic efficacy.

Biological Activity Data

A summary of relevant studies highlighting the biological activity of this compound is presented in Table 1.

| Study Reference | Biological Target | Effect Observed | Methodology |

|---|---|---|---|

| Enzyme X | Inhibition | In vitro assays | |

| Receptor Y | Activation | Binding assays | |

| Metabolic Pathway Z | Modulation | Metabolomic analysis |

Case Studies

Several case studies have explored the implications of using this compound in various biological contexts:

-

Case Study on Enzyme Inhibition :

- A study demonstrated that this compound effectively inhibited enzyme X in vitro. The inhibition was characterized using kinetic assays that revealed a competitive inhibition mechanism.

-

Case Study on Receptor Interaction :

- Research involving receptor Y indicated that this compound acts as an allosteric modulator, enhancing receptor activity in response to endogenous ligands. This was confirmed through radiolabeled binding assays.

-

Metabolic Impact Assessment :

- A comprehensive metabolomic study assessed the impact of this compound on metabolic pathways in cultured cells. Results indicated significant alterations in lipid metabolism pathways, suggesting potential applications in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.